molecular formula C27H35N5O6 B14393493 L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide CAS No. 88262-59-3

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide

Cat. No.: B14393493
CAS No.: 88262-59-3
M. Wt: 525.6 g/mol
InChI Key: RJVRDTYYCTVOFS-LEOXJPRUSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can replace specific functional groups on the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(3-oxobutyl)glycinamide is unique due to its specific amino acid sequence and potential applications. Unlike semaglutide and cetrorelix, which have well-defined therapeutic roles, this compound is primarily used in research to explore new peptide-based applications and mechanisms.

Properties

CAS No.

88262-59-3

Molecular Formula

C27H35N5O6

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(3-oxobutylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide

InChI

InChI=1S/C27H35N5O6/c1-17(33)12-13-29-24(35)16-30-27(38)23(15-19-6-4-3-5-7-19)32-25(36)18(2)31-26(37)22(28)14-20-8-10-21(34)11-9-20/h3-11,18,22-23,34H,12-16,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,37)(H,32,36)/t18-,22+,23+/m1/s1

InChI Key

RJVRDTYYCTVOFS-LEOXJPRUSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCC(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCC(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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